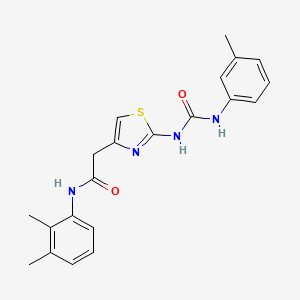

N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Description

N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a ureido group and an acetamide side chain. The thiazole ring is functionalized at the 4-position with an acetamide group bearing a 2,3-dimethylphenyl substituent, while the 2-position is occupied by a urea moiety linked to an m-tolyl (meta-methylphenyl) group. This structural motif is characteristic of bioactive compounds targeting microbial pathogens or enzyme systems, as thiazole and urea derivatives are well-documented for their antimicrobial and anticancer properties .

The compound’s design leverages the pharmacophoric features of thiazole (heterocyclic aromaticity, hydrogen-bonding capacity) and urea (rigidity, hydrogen-bond donor/acceptor properties), which are critical for interactions with biological targets.

Properties

IUPAC Name |

N-(2,3-dimethylphenyl)-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-6-4-8-16(10-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-9-5-7-14(2)15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMPCKBKMSDSQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dimethylphenyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activity. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a urea moiety, and a substituted acetamide structure. Its molecular formula is , and it possesses specific functional groups that contribute to its biological activities.

The biological activity of this compound is hypothesized to be linked to its ability to interact with various molecular targets, including enzymes and receptors. The thiazole ring is known for its role in pharmacological activity, often acting as a bioisostere for carboxylic acids or amides. The urea group may facilitate hydrogen bonding interactions with target proteins, enhancing binding affinity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown potent inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Activity

Thiazole derivatives are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various bacterial strains, although specific data on this compound is limited. The presence of the m-tolyl group may enhance lipophilicity, potentially improving membrane permeability and antimicrobial efficacy .

Research Findings and Case Studies

- Anticancer Activity : A study evaluating structurally similar compounds demonstrated that certain thiazole-based ureas exhibited IC50 values in the low micromolar range against various cancer cell lines. These compounds were noted for their selective toxicity towards cancer cells while sparing normal cells .

- Mechanistic Studies : Investigations into the mechanism of action revealed that thiazole-containing compounds can inhibit key signaling pathways involved in tumor growth and metastasis. This includes modulation of the PI3K/Akt pathway and induction of oxidative stress in cancer cells .

- Synergistic Effects : Some studies have indicated that combining this compound with established chemotherapeutic agents may enhance overall efficacy, suggesting potential for use in combination therapies .

Comparative Analysis

| Compound | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Thiazole-Urea-Acetamide | Anticancer, Antimicrobial | TBD |

| Similar Thiazole Derivative | Thiazole-Urea | Anticancer | 5-10 |

| Another Urea Derivative | Urea | Antimicrobial | 20-30 |

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The m-tolyl group in the ureido moiety (target compound) may enhance target binding compared to p-tolyl () due to steric and electronic effects .

- Ureido Modifications : Cyclohexyl () or halogenated aryl () substituents on urea alter solubility and target affinity, with halogenated derivatives often showing enhanced antibacterial activity .

Antimicrobial Activity

- Target Compound : While direct data are absent, structurally similar compounds (e.g., 107b, 107k in ) exhibit MIC values of 6.25–12.5 μg/mL against Staphylococcus aureus and Escherichia coli. The m-tolyl group may confer comparable or superior activity due to its electron-donating methyl group, which enhances membrane interaction .

- Antifungal Trends : Compounds with methoxy or methyl groups on the acetamide phenyl ring (e.g., ) show preferential activity against fungi like Aspergillus flavus, suggesting the target compound may follow this trend .

Structural Stability and Interactions

- π-Stacking : The thiazole and aryl rings engage in π-π interactions (as in ), which may influence solubility and aggregation behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.